molecular formula C5H6Br2O2 B1302678 2,2-Dibromo-1-methylcyclopropanecarboxylic acid CAS No. 5365-21-9

2,2-Dibromo-1-methylcyclopropanecarboxylic acid

Cat. No. B1302678
Key on ui cas rn: 5365-21-9
M. Wt: 257.91 g/mol
InChI Key: QPIUEPZQJYZZPJ-UHFFFAOYSA-N
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Patent
US06262099B1

Procedure details

To 25 mL of a 50:50 mixture of tetrahydrofuran/water was added 2,2-dibromo-1-methylcyclopropanecarboxylic acid, methyl ester(2.72 g, 10 mmol)and lithium hydroxide (0.8 g, 20 mmol). The reaction mixture was stirred overnight. The reaction mixture was acidified with 1 M hydrochloric acid (24 mL). The reaction mixture was extracted with dichloromethane (2×25 mL) and the organic phases were collected, washed with brine, dried (MgSO4)and evaporated to give the title product (16 g) as white crystals mp 108-109° C.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1([Br:10])[CH2:4][C:3]1([CH3:9])[C:5]([O:7]C)=[O:6].[OH-].[Li+].Cl>O1CCCC1.O>[Br:1][C:2]1([Br:10])[CH2:4][C:3]1([CH3:9])[C:5]([OH:7])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
BrC1(C(C1)(C(=O)OC)C)Br
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane (2×25 mL)
CUSTOM
Type
CUSTOM
Details
the organic phases were collected
WASH
Type
WASH
Details
washed with brine, dried (MgSO4)and
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1(C(C1)(C(=O)O)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 620.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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